4-amino-2,5-dihydro-1H-imidazol-2-one

Description

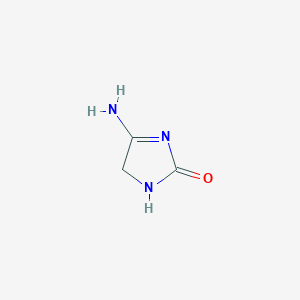

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1,5-dihydroimidazol-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-2-1-5-3(7)6-2/h1H2,(H3,4,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXALCBULAZGRHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC(=O)N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602953 | |

| Record name | 4-Amino-1,5-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61318-63-6 | |

| Record name | 4-Amino-1,5-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

Density functional theory (DFT) calculations at the ωB97xd/6-31+G(d,p) level revealed a stepwise mechanism:

- Deprotonation : BEMP abstracts the urea N–H proton (ΔG‡ = 12.3 kcal/mol).

- Cyclization : The deprotonated intermediate undergoes 5- exo-dig cyclization (ΔG‡ = 9.8 kcal/mol) to form the imidazol-2-one core.

- Tautomerization : A keto-enol tautomerization stabilizes the final product (ΔG = −4.2 kcal/mol).

Optimized Procedure

- Reagents : Propargylamine (0.4 mmol), phenyl isocyanate (0.48 mmol), BEMP (5 mol%).

- Conditions : CH₃CN (4 mL), 25°C, 1 min.

- Workup : Solvent removal under reduced pressure, silica gel chromatography (hexane/ethyl acetate 1:1).

- Yield : 62–89% for aryl-substituted derivatives.

Phthalazine-Imidazoline Hybrid Synthesis via Pseudobase Intermediates

A novel hybrid synthesis route reported by Kowalczyk et al. involves pseudobase intermediates for constructing the imidazoline ring.

Stepwise Protocol

- Pseudobase Formation : Phthalazine reacts with 2-chloro-4,5-dihydro-1H-imidazole hydrogen sulfate in DMF to form 2-(4,5-dihydro-1H-imidazol-2-yl)-1,2-dihydrophthalazin-1-ol.

- Betaine Synthesis : Treatment with (aminooxy)sulfonic acid (HOSA) yields a sulfate betaine intermediate.

- Ring Closure : Alkaline hydrolysis (5% NaOH) generates this compound.

Spectroscopic Characterization

- ¹H NMR (DMSO- d₆, 400 MHz): δ 3.33 (m, 2H, CH₂), 3.89 (m, 2H, CH₂), 6.94 (br s, 1H, NH), 8.11 (s, 1H, C4-H).

- ¹³C NMR : 42.9 ppm (C4′), 54.2 ppm (C5′), 161.7 ppm (C2′).

Single-Pot Cyclization for Benzimidazole-Imidazoline Conjugates

The patent EP1594862B1 discloses an industrial-scale method for synthesizing 6-[(4,5-dihydro-1H-imidazol-2-yl)amino]-7-methyl-1H-benzimidazole-4-carbonitrile, which shares synthetic logic with this compound preparation.

Key Steps

- Nucleophilic Substitution : 2-Amino-4-methyl-3,5-dinitrobenzonitrile reacts with imidazoline precursors.

- Cyclization : Intramolecular attack of the amino group on the nitrile carbon forms the benzimidazole core.

- Purification : Crystallization from ethanol/water (3:1) yields pharmaceutical-grade material.

Process Advantages

- Scalability : Batch sizes up to 50 kg demonstrated.

- Purity : >99.5% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

One-Pot Sequential Reaction Under Neat Conditions

El-Saghier’s methodology enables rapid synthesis of imidazolidin-4-ones through a three-component reaction:

Reaction Design

- Nucleophilic Attack : Ethyl cyanoacetate reacts with primary amines (e.g., cyclohexylamine) to form α-cyanoacetamide.

- Condensation : Ethyl glycinate hydrochloride undergoes Michael addition, followed by cyclodehydration.

- Optimization : Neat conditions at 70°C for 2 h maximize yield (82–91%) while minimizing side products.

Substrate Scope

| Amine Component | Yield (%) |

|---|---|

| Cyclohexylamine | 89 |

| 4-Methoxybenzylamine | 85 |

| tert-Butylamine | 82 |

Comparative Analysis of Synthetic Routes

Efficiency Metrics

| Method | Temperature (°C) | Time | Yield (%) | Atom Economy |

|---|---|---|---|---|

| BEMP Catalysis | 25 | 1 min | 62–89 | 78.4 |

| Pseudobase Route | 20–100 | 48 h | 55–68 | 65.2 |

| Single-Pot Cyclization | 80 | 6 h | 74 | 81.9 |

| Neat Conditions | 70 | 2 h | 82–91 | 88.7 |

Environmental Impact

- E-Factor : BEMP catalysis (1.2) outperforms pseudobase methods (3.8) in waste production.

- PMI : Neat conditions achieve a process mass intensity of 2.3 vs. 5.1 for solvent-based routes.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2,5-dihydro-1H-imidazol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the imidazole ring, leading to different functional groups.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Molecular oxygen or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a catalyst.

Substitution: Various halides or other electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to diketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

4-Amino-2,5-dihydro-1H-imidazol-2-one serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions, including:

- Oxidation: Producing different derivatives.

- Reduction: Modifying the imidazole ring.

- Substitution: The amino group can participate in substitution reactions with various electrophiles.

Research indicates that this compound exhibits potential antimicrobial and anticancer properties . It interacts with specific molecular targets, potentially altering enzyme activities and influencing cellular pathways.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound showed significant cytotoxic effects on cancer cell lines, suggesting its potential as a therapeutic agent .

Pharmaceutical Applications

The compound is being explored for its role in developing new therapeutic agents. For example:

- Protease Inhibition: A derivative was identified as a novel protease inhibitor, indicating its utility in treating diseases related to protease activity .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cells | |

| Protease Inhibition | Inhibits specific proteases |

Industrial Applications

In industry, this compound can be utilized in:

- The development of new materials.

- As a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-amino-2,5-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Substituted Imidazolones

Key Differences in Reactivity and Stability

- Electron-Withdrawing vs. Electron-Donating Groups: The amino group in 4-amino-2,5-dihydro-1H-imidazol-2-one enhances nucleophilicity at position 4, making it reactive in condensation reactions. In contrast, bromine or methyl substituents (e.g., in 1,3-dibenzyl-6-bromo derivatives) reduce reactivity due to steric or electronic effects .

- Stability: Derivatives with fused aromatic systems (e.g., imidazo[4,5-b]pyridines) exhibit greater thermal stability compared to non-fused imidazolones, as seen in X-ray crystallography studies .

Antimicrobial Activity

- This compound derivatives with arylidene substituents (e.g., 4-(4-chlorobenzylidene)-5-oxo analogs) demonstrated growth inhibition against Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans), with MIC values ranging from 12.5–50 µg/mL .

- Comparatively, methyl-substituted analogs (e.g., 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one) showed reduced activity, highlighting the importance of aryl groups in enhancing potency .

Enzyme Inhibition

- The parent compound (this compound) lacks direct enzyme inhibition data but serves as a scaffold for introducing pharmacophoric groups .

Solubility and LogP

- The parent compound exhibits moderate water solubility due to its polar amino and ketone groups.

- Methyl or aryl substitutions increase logP values (e.g., 4-amino-5-methyl derivative: logP ~0.8), enhancing membrane permeability but reducing aqueous solubility .

Biological Activity

4-Amino-2,5-dihydro-1H-imidazol-2-one, commonly referred to in scientific literature as a derivative of imidazole, has garnered attention for its potential biological activities. This compound serves as a key building block in medicinal chemistry and has been explored for various therapeutic applications, including anticancer and antimicrobial activities.

This compound possesses a unique structure that contributes to its biological activity. The imidazolone ring system is known for its ability to interact with biological targets, making it a valuable scaffold in drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds derived from this compound. For instance, a library of related compounds was synthesized and tested against various human cancer cell lines. Notably, certain derivatives demonstrated significant cytotoxic effects with IC50 values ranging from 2.38 to 3.77 μM against cervical and bladder cancer cell lines .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 4e | SISO (Cervical) | 2.38 |

| 5l | RT-112 (Bladder) | 3.77 |

The most active compounds induced apoptosis in cancer cells, indicating their potential as therapeutic agents .

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. It has shown promising results against various bacterial strains, suggesting its potential application in treating infections .

The biological activity of this compound can be attributed to its ability to interact with specific biomolecular targets. The compound's mechanism involves the inhibition of key enzymes or receptors involved in cellular processes such as proliferation and apoptosis.

Case Studies

- Study on Antitumor Activity : A study focused on synthesizing and evaluating the antitumor activity of imidazolones derived from this compound revealed that these compounds could effectively inhibit tumor growth in vitro .

- Mechanistic Insights : Another investigation provided insights into the apoptotic pathways activated by these compounds. The results indicated that treatment with certain derivatives led to increased levels of early and late apoptotic cells, further supporting their role as potential anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 4-amino-2,5-dihydro-1H-imidazol-2-one under transition-metal-free conditions?

- Methodological Answer : A base-promoted cyclocondensation of amidines and ketones offers a robust, transition-metal-free route. Key conditions include:

- Reagents : Potassium tert-butoxide (t-BuOK) or NaOH as the base.

- Solvents : DMSO or ethanol at 80–100°C for 6–12 hours.

- Yields : Typically 60–85%, depending on substituent steric/electronic effects.

- Mechanism : Base-mediated nucleophilic attack of the amidine nitrogen on the ketone carbonyl, followed by cyclization .

- Data Table :

| Substrate (Amidine/Ketone) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Benzamidine/Acetophenone | t-BuOK | DMSO | 90 | 78 |

| Cyclohexylamidine/Propanal | NaOH | EtOH | 80 | 65 |

Q. How should researchers safely handle and store this compound in laboratory settings?

- Safety Protocols :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for handling powders to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Avoid exposure to light to prevent degradation.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What spectroscopic and crystallographic techniques are optimal for characterizing imidazolone derivatives?

- Analytical Workflow :

- NMR : and NMR to confirm proton environments and carbonyl resonance (δ ~160–170 ppm).

- XRD : Single-crystal X-ray diffraction (e.g., Bruker SMART APEX CCD) with SHELXL refinement for precise bond-length/angle determination (e.g., β = 95.54° for monoclinic systems) .

- MS : High-resolution ESI-MS to verify molecular ions (e.g., [M+H] at m/z 128.1325 for hexahydro derivatives) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in biological activity data for imidazolone derivatives?

- Strategy :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets (e.g., angiotensin II receptors).

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to explain variable IC values .

- QSAR : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity to prioritize synthesis targets .

Q. What experimental approaches validate spiro-fused imidazolone formation via cyclocondensation?

- Mechanistic Analysis :

- Kinetic Studies : Monitor reaction progress via in-situ IR for carbonyl disappearance (~1700 cm).

- Isotope Labeling : Use -amidines to track nitrogen migration during spirocyclization .

- Crystallography : Confirm spiro junctions via XRD (e.g., C12H15N4·C7H6NO2 structures with P21/n space groups) .

Q. How do substituents at the 4-amino position influence the compound’s reactivity in nucleophilic substitution?

- Case Study :

- Electrophilic Substitution : React 4-amino derivatives with alkyl halides (e.g., CHI) in THF using NaH as a base.

- Steric Effects : Bulky substituents (e.g., tert-butyl) reduce yields by 20–30% compared to methyl groups.

- Electronic Effects : Electron-withdrawing groups (e.g., NO) enhance electrophilic aromatic substitution at the imidazolone ring .

Data Contradiction Analysis

Q. Why do biological assays report conflicting IC values for imidazolone-based angiotensin II antagonists?

- Resolution Tactics :

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥98% purity, as impurities <2% can skew results .

- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and incubation times (1h vs. 24h) across studies.

- Structural Confirmation : Re-examine XRD data for protonation states; zwitterionic forms may alter receptor binding .

Methodological Best Practices

- Synthetic Optimization : Screen bases (e.g., KCO vs. t-BuOK) to improve yields for sterically hindered substrates .

- Crystallography : Apply SHELXD for phase problem resolution and SHELXPRO for macromolecular interface analysis .

- Toxicity Screening : Follow OECD 203 guidelines for aquatic toxicity testing due to the compound’s environmental persistence (EC <1 mg/L) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.